2-Bromo-6-fluoro-3-methylphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

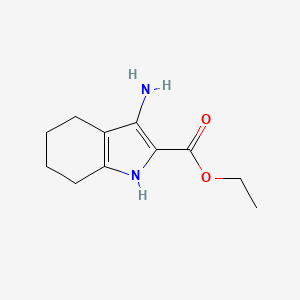

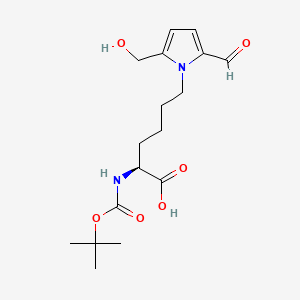

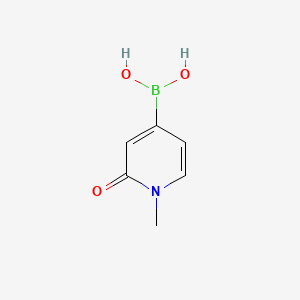

“2-Bromo-6-fluoro-3-methylphenylboronic acid” is a chemical compound with the formula C₇H₇BBrFO₂ . It is used in research and has a molecular weight of 232.8400 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring substituted with a bromo, fluoro, and methyl group, and a boronic acid group . The exact 3D structure is not available due to the presence of unsupported elements .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 248.84 g/mol, a density of 1.7±0.1 g/cm³, a boiling point of 377.6±52.0 °C at 760 mmHg, and a flash point of 182.2±30.7 °C . It also has a polar surface area of 50 Ų .

Applications De Recherche Scientifique

Synthesis of Thiophene Derivatives

A study highlighted the use of arylboronic acids, including derivatives similar to 2-Bromo-6-fluoro-3-methylphenylboronic acid, in the Suzuki cross-coupling reaction to synthesize thiophene derivatives. These derivatives exhibited promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, suggesting their potential in medicinal applications (Ikram et al., 2015).

Nickel-Catalyzed Coupling for α-Fluoroketones

Another research demonstrated a nickel-catalyzed coupling reaction of α-bromo-α-fluoroketones with arylboronic acids, presenting an efficient pathway to synthesize α-fluoroketones. This method also facilitated the synthesis of medical intermediates, showcasing the compound's role in pharmaceutical synthesis (Liang et al., 2019).

Palladium-Catalyzed Tandem Cyclization

Research by Bao et al. (2019) introduced a palladium-catalyzed tandem cyclization method involving 2-bromophenylboronic acid to synthesize 6-fluoroalkyl-phenanthridines. This method allowed for rapid synthesis through dual C–C bond formation, highlighting the compound's utility in creating complex chemical structures (Bao et al., 2019).

Antifungal Activity

A study on formylphenylboronic acids, including fluoro-substituted variants, demonstrated antifungal activity against strains like Aspergillus and Candida. The fluoro-substituted derivatives, in particular, were found to be potent antifungal agents, indicating the importance of fluorine substituents in biological activity (Borys et al., 2019).

Suzuki-Miyaura Coupling Reactions

The utility of arylboronic acids in Suzuki-Miyaura coupling reactions to synthesize fluorinated biphenyl derivatives was also explored. This process utilized heterogeneous catalysts based on palladium nanoparticles, showcasing the compound's significance in the synthesis of materials with potential electronic and pharmaceutical applications (Erami et al., 2017).

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, boronic acids react with organic halides or pseudohalides in the presence of a base and a palladium catalyst to form biaryl compounds .

Biochemical Pathways

The compound’s boronic acid group can participate in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis, including the synthesis of pharmaceuticals .

Pharmacokinetics

The pharmacokinetic properties of boronic acids can be influenced by their ability to form reversible covalent bonds with diols, which can impact their absorption and distribution .

Result of Action

The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests it could be used to synthesize a variety of biologically active compounds .

Action Environment

The action of 2-Bromo-6-fluoro-3-methylphenylboronic acid can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or argon) at 2-8°C . Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as the choice of base, the palladium catalyst, and the reaction temperature .

Propriétés

IUPAC Name |

(2-bromo-6-fluoro-3-methylphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJQBIXFCLTFQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1Br)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90659364 |

Source

|

| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.84 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957121-09-4 |

Source

|

| Record name | B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![5'-[Bis(2-acetoxyethyl)amino]-4'-methoxy-2'-(5-nitrothiazol-2-ylazo)acetanilide](/img/structure/B591479.png)